

Application Notes & Protocols: Formulation of Effervescent Tablets with Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium lactate gluconate	
Cat. No.:	B105414	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, manufacture, and quality control of effervescent tablets containing **calcium lactate gluconate**. The protocols and data presented are intended to serve as a foundational resource for the development of high-quality, stable, and bioavailable effervescent calcium supplements.

Introduction to Effervescent Technology with Calcium Lactate Gluconate

Effervescent tablets offer a patient-friendly oral dosage form that ensures rapid disintegration and dissolution of the active pharmaceutical ingredient (API), leading to faster onset of action and potentially improved bioavailability.[1][2] **Calcium lactate gluconate** is an excellent choice for such formulations due to its high solubility and bioavailability compared to other calcium salts.[3][4][5] The effervescent reaction, typically between an acid (e.g., citric acid) and a carbonate or bicarbonate source (e.g., sodium bicarbonate), produces carbon dioxide gas, which facilitates the rapid breakdown of the tablet.[6][7][8]

Key Advantages of Calcium Lactate Gluconate Effervescent Tablets:

 Enhanced Palatability: The effervescent solution provides a more pleasant taste and mouthfeel compared to conventional solid tablets.[2]

- Improved Absorption: The dissolved calcium is readily available for absorption in the gastrointestinal tract.[9]
- Gentle on the Stomach: The buffering action of the effervescent solution can reduce gastric irritation.[2]
- Convenience: Easy to administer for patients who have difficulty swallowing large tablets.[10]

Formulation Development

The formulation of effervescent tablets requires careful selection of excipients to ensure product stability, performance, and manufacturability.

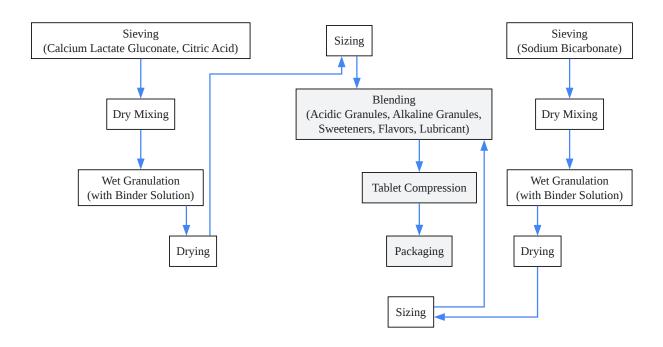
Key Formulation Components

Component	Example	Function	Typical Concentration Range (%)
Active Pharmaceutical Ingredient (API)	Calcium Lactate Gluconate	Source of calcium	20 - 50
Acid Source	Anhydrous Citric Acid	Reacts with the carbonate source to produce CO2	15 - 40
Carbonate/Bicarbonat e Source	Sodium Bicarbonate, Potassium Bicarbonate	Reacts with the acid source to produce CO2	20 - 50
Binder	Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) 6000	Facilitates granule formation and tablet cohesion	1-5
Lubricant	Sodium Stearyl Fumarate, L-Leucine	Reduces friction during tablet ejection	0.5 - 2
Glidant	Colloidal Silicon Dioxide	Improves powder flowability	0.1 - 0.5
Sweetener	Aspartame, Sucralose, Sorbitol	Improves taste	0.5 - 3
Flavoring Agent	Orange Flavor, Lemon Flavor	Improves taste and odor	1 - 5

Example Formulation

The following table presents a sample formulation for a 1000 mg calcium effervescent tablet.

Ingredient	Quantity per Tablet (mg)	Role
Calcium Lactate Gluconate	1000	Active Ingredient
Calcium Carbonate	327	Active Ingredient
Anhydrous Citric Acid	900	Acid Source
Sodium Bicarbonate	600	Carbonate Source
PVP K30	50	Binder
L-Leucine	30	Lubricant
Aspartame	30	Sweetener
Orange Flavor	60	Flavoring Agent


Note: This is an example formulation and may require optimization based on specific manufacturing processes and desired tablet characteristics.

Manufacturing Process

The manufacturing of effervescent tablets is challenging due to the hygroscopic nature of the raw materials.[11] Strict environmental control (low humidity and controlled temperature) is essential to prevent premature effervescent reactions.[12] Wet granulation is a commonly employed method.[9][13]

Wet Granulation Workflow

Click to download full resolution via product page

Figure 1: Wet Granulation Workflow for Effervescent Tablets.

Quality Control Protocols

Rigorous quality control testing is imperative to ensure the safety, efficacy, and stability of effervescent tablets.[14]

Physical Evaluation

Test	Specification
Appearance	Uniform color, size, and shape; free from cracks or defects.
Weight Variation	Complies with USP/IP standards (typically not more than two tablets deviate from the average weight by more than ±5%, and none by more than ±10%).[11]
Hardness	40 - 80 N (4-8 kp).[12][15]
Friability	Less than 1.0%.[11][16]
Thickness	Within ±5% of the average thickness.[12]

Chemical and Performance Evaluation

Test	Specification
Disintegration Time	Within 5 minutes in water at 15-25°C.[17][18]
pH of Solution	Typically between 4.0 and 6.0.
Carbon Dioxide Content	Consistent with theoretical calculations.
Content Uniformity	Complies with USP/IP standards.
Moisture Content	Typically less than 0.5%.

Experimental Protocols

Protocol 1: Determination of Tablet Hardness

Objective: To measure the crushing strength of the effervescent tablets.

Apparatus: Monsanto Hardness Tester or equivalent.

Procedure:

• Randomly select 10 tablets from the batch.

- Place a single tablet diametrically between the jaws of the hardness tester.
- Apply force by turning the knob until the tablet breaks.
- Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
- Repeat the procedure for the remaining 9 tablets.
- Calculate the average hardness and the standard deviation.

Acceptance Criteria: The average hardness should be within the range of 40 - 80 N.

Protocol 2: Determination of Tablet Friability

Objective: To assess the ability of the tablets to withstand abrasion during packaging, handling, and transportation.

Apparatus: Roche Friabilator.

Procedure:

- Select a sample of whole tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).[16]
- Carefully dedust the tablets.
- Accurately weigh the initial sample of tablets (W_initial).
- Place the tablets in the drum of the friabilator.
- Rotate the drum 100 times at a speed of 25 ± 1 rpm.[16][19]
- Remove the tablets from the drum and carefully dedust them.
- Accurately weigh the final sample of tablets (W final).
- Calculate the percentage friability using the following formula: Friability (%) = [(W_initial W final) / W initial] x 100

Acceptance Criteria: The percentage friability should be less than 1.0%.[11]

Protocol 3: Determination of Disintegration Time

Objective: To determine the time required for the effervescent tablet to disintegrate in water.

Apparatus: 250 mL beaker, stopwatch, purified water.

Procedure:

- Place 200 mL of purified water at 15-25°C into a beaker.[17]
- Place one effervescent tablet into the beaker and simultaneously start the stopwatch.
- Observe the tablet and stop the stopwatch when the evolution of gas ceases and the tablet has completely disintegrated, meaning it is either dissolved or dispersed in the water with no remaining agglomerates.[17]
- Record the disintegration time.
- Repeat the test on five additional tablets.
- Report the individual and average disintegration times.

Acceptance Criteria: Each of the six tablets must disintegrate within 5 minutes.[17][18]

Protocol 4: Determination of Solution pH

Objective: To measure the pH of the solution formed after the effervescent tablet disintegrates.

Apparatus: pH meter, 250 mL beaker, purified water.

Procedure:

- Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
- Place one effervescent tablet in a beaker containing 200 mL of purified water at 20 \pm 1°C. [11]

- Allow the tablet to completely disintegrate.
- Immerse the pH electrode in the solution and record the stable pH reading.
- Repeat the procedure for two more tablets.
- Calculate the average pH.

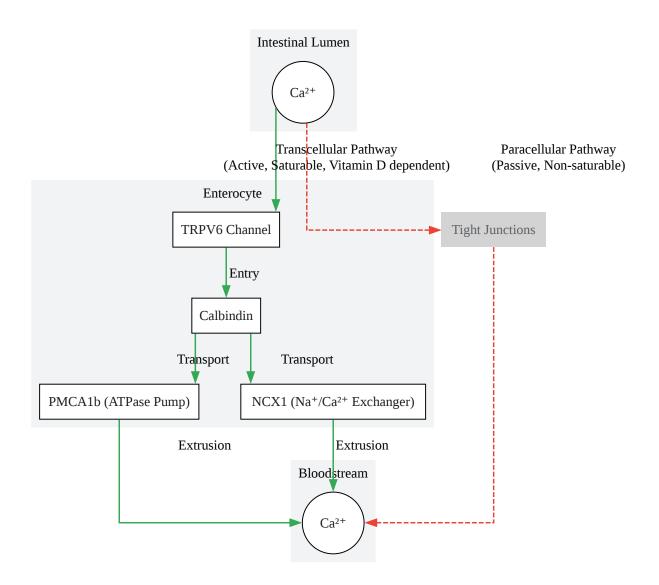
Acceptance Criteria: The pH of the solution should typically be between 4.0 and 6.0.

Protocol 5: Determination of Carbon Dioxide Content

Objective: To quantify the amount of carbon dioxide released from the effervescent tablet.

Apparatus: 250 mL beaker, analytical balance, 1N Sulfuric Acid.

Procedure:


- Accurately weigh a beaker containing 100 mL of 1N sulfuric acid (W initial).[4][11]
- Carefully place one effervescent tablet into the beaker.
- Allow the effervescent reaction to proceed to completion.
- Once the reaction has ceased, gently swirl the beaker to ensure all dissolved CO2 has been released.
- Accurately weigh the beaker and its contents again (W final).
- Calculate the carbon dioxide content using the following formula: CO2 Content (mg) = (W_initial - W_final) in mg
- Repeat the procedure for two more tablets.
- Calculate the average carbon dioxide content.

Acceptance Criteria: The amount of CO2 released should be consistent with the theoretical amount calculated from the stoichiometry of the acid-base reaction in the formulation.

Mechanism of Action: Intestinal Calcium Absorption

The bioavailability of calcium from the effervescent solution is dependent on its absorption in the small intestine, which occurs via two main pathways.[1][6]

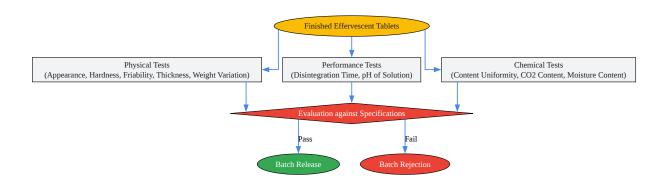

Click to download full resolution via product page

Figure 2: Intestinal Calcium Absorption Pathways.

- Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[6][20] It is dependent on Vitamin D and involves the entry of calcium ions through the TRPV6 channel, binding to calbindin for transport across the enterocyte, and extrusion into the bloodstream via the PMCA1b pump and NCX1 exchanger.[3][21]
- Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the small intestine.[1][22] Calcium ions move between the enterocytes through tight junctions, driven by the concentration gradient.

Quality Control Testing Workflow

A systematic workflow for quality control ensures that all critical parameters of the effervescent tablets are evaluated before release.

Click to download full resolution via product page

Figure 3: Quality Control Workflow for Effervescent Tablets.

Stability Testing

Due to their hygroscopic nature, effervescent tablets require rigorous stability testing to ensure their quality, safety, and efficacy throughout their shelf life. Stability studies should be conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH for accelerated studies) to assess physical and chemical changes over time. Key parameters to monitor include appearance, disintegration time, hardness, moisture content, and assay of the active ingredient.

Conclusion

The formulation and manufacture of effervescent tablets with **calcium lactate gluconate** present a viable strategy for developing a highly patient-centric calcium supplement. Careful control over the formulation components, manufacturing environment, and rigorous adherence to the quality control protocols outlined in these notes are critical for the successful development of a stable and effective product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intestinal Ca2+ absorption revisited: A molecular and clinical approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. formulation and evalution of effervescent tablet | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of intestinal calcium absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. testinglab.com [testinglab.com]
- 9. Deep Dive into the Manufacturing of Effervescent Tablets Anxine [anxine.com]

- 10. Methods for the Determination of the Carbon Dioxide Evolved from Effervescent Systems | Semantic Scholar [semanticscholar.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Formulation, Characterization and Physicochemical Evaluation of Potassium Citrate Effervescent Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. icapsulepack.com [icapsulepack.com]
- 16. usp.org [usp.org]
- 17. scribd.com [scribd.com]
- 18. scientificelectronicarchives.org [scientificelectronicarchives.org]
- 19. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Vitamin D and Intestinal Calcium Absorption PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intestinal calcium absorption: mechanisms and applications PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation of Effervescent Tablets with Calcium Lactate Gluconate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105414#formulation-of-effervescent-tablets-with-calcium-lactate-gluconate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com